MMP-13 Inhibition in IL-1β-Treated Chondrocytes: (20E)-Ginsenoside F4 Achieves 90.0% Suppression at 50 μM
(20E)-Ginsenoside F4 inhibits MMP-13 expression in IL-1β-treated human chondrosarcoma SW1353 cells in a concentration-dependent manner. At non-cytotoxic concentrations of 10, 30, and 50 μM, F4 produced inhibition rates of 33.5% (P<0.05), 57.9% (P<0.01), and 90.0% (P<0.01), respectively [1]. The study identified F4 and Rg3 as the most prominent MMP-13 inhibitors among multiple ginsenosides evaluated (Rc, Rd, Rf, Rg3, F4, Rg1) under identical experimental conditions [1].
| Evidence Dimension | MMP-13 expression inhibition (% at 50 μM) |
|---|---|
| Target Compound Data | 90.0% inhibition (P<0.01) at 50 μM |
| Comparator Or Baseline | Multiple ginsenosides (Rc, Rd, Rf, Rg3, Rg1) tested concurrently; F4 and Rg3 identified as most prominent inhibitors |
| Quantified Difference | F4 achieved 90.0% inhibition at 50 μM; Rg3 also identified as prominent inhibitor (specific % not reported in same unit) |
| Conditions | IL-1β-treated human chondrosarcoma SW1353 cells; non-cytotoxic concentrations; Western blot analysis |
Why This Matters
The 90.0% MMP-13 suppression at 50 μM positions F4 among the most effective ginsenoside inhibitors of this cartilage-degrading enzyme, making it a prioritized candidate for osteoarthritis and cartilage protection research.
- [1] Lee JH, Lim H, Shehzad O, Kim YS, Kim HP. Ginsenosides from Korean red ginseng inhibit matrix metalloproteinase-13 expression in articular chondrocytes and prevent cartilage degradation. European Journal of Pharmacology. 2014;724:145-151. View Source
